molecular formula C24H28N2O4 B6349700 8-Benzyl-4-(3-phenylpropanoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid CAS No. 1326808-87-0

8-Benzyl-4-(3-phenylpropanoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

Cat. No. B6349700
CAS RN: 1326808-87-0
M. Wt: 408.5 g/mol
InChI Key: LYDOBUMXCZQQFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Benzyl-4-(3-phenylpropanoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid, also known as 8-Bz-4-PPDA, is a novel small molecule with a range of potential applications in scientific research. The molecule is a cyclic amide and is structurally related to other cyclic amides such as the widely-used cyclic peptide, cyclosporine A. 8-Bz-4-PPDA is a versatile compound with a range of properties that make it an attractive option for laboratory experiments.

Scientific Research Applications

8-Benzyl-4-(3-phenylpropanoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid has a wide range of potential applications in scientific research. It can be used as a tool for investigating the structure and function of proteins, as it has been shown to bind to and modulate the activity of a number of proteins. It has also been used to study the structure and function of enzymes, as well as to study the mechanism of action of drugs. In addition, 8-Benzyl-4-(3-phenylpropanoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid has been used to study the structure and function of cell membranes, as well as to study the mechanism of action of drugs.

Mechanism of Action

The mechanism of action of 8-Benzyl-4-(3-phenylpropanoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is not yet fully understood. However, it is believed to act by binding to and modulating the activity of various proteins. It has been shown to interact with a number of proteins, including cyclophilin A, a protein involved in the regulation of cell cycle progression and apoptosis. In addition, 8-Benzyl-4-(3-phenylpropanoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid has been shown to interact with a number of enzymes, including phospholipase A2, an enzyme involved in the metabolism of lipids.
Biochemical and Physiological Effects
8-Benzyl-4-(3-phenylpropanoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid has been shown to have a range of biochemical and physiological effects. It has been shown to modulate the activity of a number of proteins, including cyclophilin A and phospholipase A2. In addition, 8-Benzyl-4-(3-phenylpropanoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid has been shown to modulate the activity of a number of enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. 8-Benzyl-4-(3-phenylpropanoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid has also been shown to have anti-inflammatory and anti-cancer effects in animal models.

Advantages and Limitations for Lab Experiments

8-Benzyl-4-(3-phenylpropanoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid has a number of advantages for use in laboratory experiments. It is a small molecule, which makes it easy to handle and store. It is also relatively inexpensive and can be synthesized using a variety of methods. In addition, 8-Benzyl-4-(3-phenylpropanoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid has a wide range of potential applications in scientific research, making it a versatile tool for laboratory experiments.
However, 8-Benzyl-4-(3-phenylpropanoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid also has a number of limitations. It is not yet fully understood how 8-Benzyl-4-(3-phenylpropanoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid interacts with proteins and enzymes, and further research is needed to understand its mechanism of action. In addition, 8-Benzyl-4-(3-phenylpropanoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is not yet approved for use in humans, and further research is needed to determine its safety and efficacy.

Future Directions

There are a number of potential future directions for research on 8-Benzyl-4-(3-phenylpropanoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid. One potential direction is to further investigate its mechanism of action, in order to better understand how it interacts with proteins and enzymes. Another potential direction is to investigate its potential applications in drug development, including its potential use as a drug target or as a drug delivery system. In addition, further research is needed to investigate the safety and efficacy of 8-Benzyl-4-(3-phenylpropanoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid in humans. Finally, further research is needed to investigate the potential therapeutic applications of 8-Benzyl-4-(3-phenylpropanoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid, including its potential use as an anti-inflammatory or anti-cancer agent.

Synthesis Methods

8-Benzyl-4-(3-phenylpropanoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid can be synthesized using a variety of methods. One example is the reaction of benzyl bromide with 3-phenylpropanoyl chloride in the presence of sodium hydroxide, followed by a reaction with 1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid chloride. This method yields 8-Benzyl-4-(3-phenylpropanoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid in high yields and is relatively straightforward to perform. Other methods of synthesis have also been reported, including the use of N-methylmorpholine and the reaction of benzyl bromide with 3-phenylpropanoyl chloride in the presence of tetrabutylammonium bromide.

properties

IUPAC Name

8-benzyl-4-(3-phenylpropanoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O4/c27-22(12-11-19-7-3-1-4-8-19)26-21(23(28)29)18-30-24(26)13-15-25(16-14-24)17-20-9-5-2-6-10-20/h1-10,21H,11-18H2,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYDOBUMXCZQQFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12N(C(CO2)C(=O)O)C(=O)CCC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Benzyl-4-(3-phenylpropanoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

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